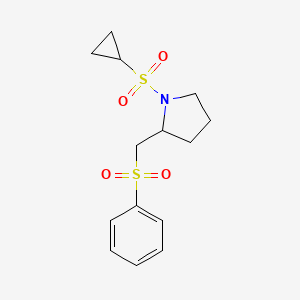

1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

説明

1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a synthetic pyrrolidine derivative featuring dual sulfonyl groups: a cyclopropylsulfonyl moiety at position 1 and a phenylsulfonylmethyl group at position 2. This compound is structurally distinct from naturally occurring pyrrolidine derivatives, such as those identified in Pinellia ternata, which often include ester or fatty acid substituents .

特性

IUPAC Name |

2-(benzenesulfonylmethyl)-1-cyclopropylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S2/c16-20(17,13-6-2-1-3-7-13)11-12-5-4-10-15(12)21(18,19)14-8-9-14/h1-3,6-7,12,14H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUCHCZVOKQDJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2CC2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves the cycloaddition reactions of azomethine ylides with suitable dipolarophiles. This method allows for the regio- and stereoselective formation of the pyrrolidine ring . The reaction conditions often include the use of catalysts such as transition metal complexes to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the cycloaddition reactions under optimized conditions. The use of continuous flow reactors and automated systems can improve the efficiency and consistency of the production process .

化学反応の分析

Types of Reactions

1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

科学的研究の応用

1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several applications in scientific research:

作用機序

The mechanism of action of 1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclopropyl and phenyl groups may also contribute to the binding affinity and specificity of the compound .

類似化合物との比較

Comparison with Structurally Similar Compounds

The provided evidence focuses on natural pyrrolidine derivatives, such as 1-(1-oxo-7,10-hexadecadienyl)pyrrolidine (Compound III), isolated from Pinellia ternata . While both compounds share a pyrrolidine core, their substituents and applications differ significantly. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences:

Substituent Chemistry: The synthetic compound’s sulfonyl groups enhance polarity and stability compared to the aliphatic ester in Compound III. The cyclopropyl ring may confer steric hindrance, further influencing target selectivity.

Biological Relevance :

- Natural pyrrolidine derivatives like Compound III are often associated with plant secondary metabolites, possibly contributing to ecological interactions (e.g., pest resistance) .

- The synthetic compound’s design implies intentional optimization for drug-like properties, though its specific biological targets remain uncharacterized in the provided evidence.

Synthetic vs. Natural Origin :

- The synthetic compound’s purity and scalability contrast with the variability of natural extracts, where pyrrolidine derivatives coexist with sterols (e.g., β-sitosterol) and fatty acids .

Research Findings and Limitations

- Hypothetical Advantages :

- The dual sulfonyl groups may improve solubility in aqueous environments compared to natural esters.

- The phenylsulfonyl group could facilitate π-π stacking interactions in protein binding, a feature absent in aliphatic esters.

生物活性

1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly as a selective inhibitor in various enzymatic pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with cyclopropyl and phenylsulfonyl groups. The presence of sulfonyl moieties is significant for its biological activity, as they often enhance binding interactions with target enzymes.

The biological activity of this compound primarily involves inhibition of specific enzymes. It has been noted for its role as a covalent inhibitor, particularly targeting cysteine proteases. The sulfonyl groups facilitate the formation of covalent bonds with the active site cysteine residues in these enzymes, leading to irreversible inhibition.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the chemical structure affect biological activity. Key findings include:

- Cyclopropyl Group : Enhances binding affinity due to its unique spatial configuration.

- Phenylsulfonyl Moiety : Critical for maintaining the compound's potency against target enzymes.

- Pyrrolidine Ring : Essential for structural stability and interaction with enzyme active sites.

The following table summarizes some key analogs and their corresponding biological activities:

| Compound | IC50 (nM) | EC50 (nM) | Target Enzyme |

|---|---|---|---|

| This compound | 60 | 40 | CHIKV nsP2 protease |

| Analog A | 120 | 80 | CHIKV nsP2 protease |

| Analog B | 45 | 30 | CHIKV nsP2 protease |

Antiviral Activity

One notable study evaluated the antiviral properties of this compound against Chikungunya virus (CHIKV). The compound demonstrated an EC50 value of 40 nM in a viral replication assay, indicating strong antiviral efficacy. The study employed human fibroblast MRC5 cells to assess the compound's effectiveness in inhibiting viral replication.

Inhibition of Cysteine Proteases

Another research highlighted the irreversible inhibition of cysteine proteases by this compound. The kinetic studies revealed that it exhibited time-dependent inhibition, confirming its mechanism as a covalent inhibitor. The binding mode was further corroborated through X-ray crystallography, providing insights into how structural features contribute to its inhibitory action.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine to improve yield and purity?

- Methodological Answer: Synthesis optimization requires a combination of computational reaction path searches (e.g., quantum chemical calculations) and iterative experimental validation. Computational methods can identify energetically favorable pathways and intermediates, while experimental parameters (e.g., solvent choice, temperature, catalyst loading) should be systematically varied. For sulfonyl-containing compounds, steric hindrance from cyclopropyl and phenyl groups may necessitate slow addition of reagents or controlled reaction times. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer: A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and detects impurities. For sulfonyl groups, characteristic downfield shifts (~3–4 ppm for CH₂ adjacent to sulfonyl) are critical .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection quantifies purity and resolves diastereomers if present .

- Gas Chromatography-Mass Spectrometry (GC-MS): Validates molecular weight and fragmentation patterns, particularly for volatile derivatives .

- Elemental Analysis: Ensures stoichiometric consistency of sulfur and nitrogen .

Q. What safety protocols should be implemented when handling sulfonyl-containing compounds like this one?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Sulfonyl compounds may hydrolyze to release sulfonic acids, requiring acid-resistant gloves .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates .

- Waste Management: Segregate sulfonyl-containing waste for neutralization before disposal, as they may react exothermically with bases .

- Emergency Protocols: Maintain spill kits with inert adsorbents (e.g., vermiculite) and ensure eyewash stations are accessible .

Advanced Research Questions

Q. How can computational reaction path search methods be applied to predict and validate the reaction mechanisms involved in forming this compound?

- Methodological Answer: Quantum mechanical calculations (e.g., DFT) can model transition states and intermediates for sulfonylation and cyclopropane ring formation. Tools like the Artificial Force Induced Reaction (AFIR) method systematically explore reaction pathways, while intrinsic reaction coordinate (IRC) analysis verifies connectivity between transition states and minima. Experimental validation via kinetic isotope effects (KIEs) or trapping of intermediates (e.g., using TEMPO) bridges computational predictions with empirical data .

Q. How should researchers address discrepancies between experimental data and computational predictions regarding the compound's reactivity?

- Methodological Answer: Discrepancies often arise from solvent effects, unaccounted steric interactions, or incomplete transition state sampling. To resolve this:

- Solvent Modeling: Include explicit solvent molecules (e.g., DMSO or THF) in simulations using continuum solvation models (e.g., SMD) .

- Experimental Feedback: Use high-throughput screening to test computational hypotheses under varied conditions. For example, if simulations predict a lower activation energy than observed, investigate catalyst poisoning or side reactions via LC-MS .

Q. What strategies are recommended for designing scalable reactor systems for the multi-step synthesis of this compound?

- Methodological Answer:

- Continuous Flow Reactors: Minimize exothermic risks in sulfonylation steps by using microreactors with precise temperature control .

- Membrane Separation: Integrate ceramic membranes to separate sulfonic acid byproducts in real-time, improving yield .

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression and automate parameter adjustments .

Q. What methodologies are effective in elucidating the role of sulfonyl groups in the compound's stability under varying pH conditions?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation products via LC-MS to identify hydrolysis pathways (e.g., sulfonate ester cleavage) .

- pH-Rate Profiling: Determine degradation rate constants (k) across pH 1–13 to construct a pH-k profile. Sulfonyl groups typically exhibit hydrolysis resistance at neutral pH but degrade rapidly under strong acids/bases .

- Crystallography: Compare X-ray structures before/after degradation to assess conformational changes in the pyrrolidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。